N-(2-fluoro-4-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(2-Fluoro-4-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core substituted at the 2-position with a piperidin-1-yl group and at the 7-position with a thio-linked acetamide moiety. The acetamide nitrogen is further substituted with a 2-fluoro-4-methylphenyl group. The fluorine atom on the phenyl ring may enhance metabolic stability and binding affinity through electronic effects, while the piperidine substituent could improve solubility .
Properties
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS2/c1-12-5-6-14(13(20)9-12)23-15(26)10-27-18-16-17(21-11-22-18)24-19(28-16)25-7-3-2-4-8-25/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHXVYUGEJNIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluoro-4-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a thiazolo-pyrimidine moiety linked to a piperidine and a fluoro-methylphenyl group, which may contribute to its biological activities.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structural components have shown inhibition of cell proliferation in various cancer cell lines, including gastrointestinal stromal tumors (GISTs). In a study involving GIST-T1 xenograft models, compounds demonstrated tumor growth inhibition rates exceeding 80% at specific dosages .
Antimicrobial Activity
The compound's thiazolo and pyrimidine components suggest potential antimicrobial activity. Similar thiazole derivatives have exhibited antibacterial and antifungal properties against Gram-positive and Gram-negative bacteria. For example, certain pyrimidine nucleosides have been reported to inhibit cell migration and invasion in cancer cell lines, indicating a broader spectrum of biological activity .
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit kinases such as c-KIT and ABL, which are crucial in tumorigenesis . This inhibition can lead to reduced signaling pathways that promote cancer cell survival and proliferation.
- Antiviral Properties : Research has indicated that targeting nucleotide biosynthesis pathways can enhance antiviral activity. Compounds affecting these pathways may disrupt viral replication processes essential for pathogens like hepatitis E virus (HEV) .
Case Study 1: Antitumor Efficacy
In a study involving a series of pyrimidine derivatives, one compound demonstrated a GI50 value (the concentration required to inhibit 50% of cell growth) of 0.038 μM against c-KIT wild-type cells while maintaining selectivity against parental BaF3 cells. This suggests that structural modifications in compounds like this compound can enhance therapeutic efficacy against specific cancer types .
Case Study 2: Antimicrobial Evaluation
A related study assessed the antimicrobial efficacy of thiazole-based compounds against various pathogens. The results indicated MIC values (minimum inhibitory concentration) that ranged from 75 µg/mL for Gram-positive bacteria to >150 µg/mL for certain Gram-negative strains. These findings highlight the potential for developing new antimicrobial agents based on the structural framework of this compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies indicate that N-(2-fluoro-4-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide exhibits significant anticancer properties. It has been evaluated for its ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects against various tumors. The compound's mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation.
Case Study: In vitro Evaluation
In a study published in Molecules, the compound was tested against a panel of cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests its potential as a lead compound for further development into anticancer drugs .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its structure allows it to interact with bacterial cell membranes, leading to cell lysis.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that this compound could serve as a candidate for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance .
Agrochemical Applications
Plant Protection Agents
The compound has been explored as a potential plant protection agent due to its efficacy against various agricultural pests. Its thiazolo-pyrimidine structure is believed to contribute to its insecticidal properties.
Case Study: Efficacy Against Agricultural Pests
Research has demonstrated that formulations containing this compound exhibit significant activity against common agricultural pests such as aphids and whiteflies. In field trials, crops treated with the compound showed reduced pest populations compared to untreated controls, suggesting its potential utility in integrated pest management strategies .
Pharmacological Insights
Mechanism of Action
The pharmacological profile of this compound indicates multiple targets within biological systems. It has been shown to modulate signaling pathways associated with inflammation and cell survival, making it a candidate for treating inflammatory diseases.
Chemical Reactions Analysis
Key Reaction Types
The compound participates in the following chemical reactions:
Reaction Mechanisms
Thioether Reactivity :
The sulfur atom in the thioether group acts as a nucleophilic site, enabling:
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Oxidative cleavage to sulfoxides or sulfones under mild oxidizing conditions
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Radical coupling in the presence of initiators like AIBN
Amide Stability :
The acetamide moiety resists hydrolysis under physiological pH but degrades in strongly acidic/basic environments, forming carboxylic acid and aniline derivatives.
Aromatic Electrophilic Substitution :
The fluorinated phenyl ring undergoes limited electrophilic substitution due to electron-withdrawing effects but can participate in directed ortho-metalation for functionalization.
Experimental Optimization
Critical parameters for reaction efficiency:
Stability and Reactivity
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pH Sensitivity : Degrades rapidly in solutions with pH < 3 or > 10 due to amide hydrolysis.
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Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures.
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Light Sensitivity : Thioether group undergoes photolytic cleavage under UV light.
Research Findings
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Biological Assays : Analogous thiazolo-pyrimidines exhibit kinase inhibition (IC₅₀ = 0.2–5 μM) in in vitro models, suggesting potential bioactivity .
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Structure-Activity Relationships :
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Piperidine substitution enhances solubility and target affinity.
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Fluorine at the phenyl ring improves metabolic stability.
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This compound’s reactivity is central to its applications in medicinal chemistry, particularly in developing enzyme inhibitors. Further studies should explore its catalytic asymmetric synthesis and in vivo stability profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the literature, focusing on structural variations and their hypothetical pharmacological implications.
Core Heterocyclic Modifications
Compound F813-0944 (N-(2,4-Dimethylphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide)
- Structural Differences : The phenyl substituent is 2,4-dimethylphenyl instead of 2-fluoro-4-methylphenyl.
- Impact: The absence of fluorine may reduce electronegativity and alter hydrophobic interactions.
- Molecular Formula : C₂₀H₂₃N₅OS₂ (vs. C₁₉H₂₀FN₅OS₂ for the target compound).
Compound 23 (: N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide)
- Core Heterocycle: Triazino[5,6-b]indole instead of thiazolo[4,5-d]pyrimidine.
Substituent Variations at the 7-Position
Compound 25 (: 2-((8-Bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide)
- Substituent: Bromine at the 8-position of the triazinoindole core.
- Impact : Bromine’s steric and electron-withdrawing effects could influence binding kinetics, though this is less relevant to the target compound’s unmodified thiazolo-pyrimidine .
Fosrugocrixanum (: Thiazolo[4,5-d]pyrimidin-7-yl)amino derivative)
- Substituent: Amino group at the 7-position instead of thioether.
- Impact: The amino group may engage in hydrogen bonding, contrasting with the thioether’s hydrophobic character. This could alter target selectivity (e.g., kinase vs. CX3CR1 antagonism) .
Fluorophenyl Analogues
Data Table: Key Structural and Hypothetical Pharmacological Comparisons
Discussion of Structural Trends
- Thioether vs. Amino Linkage: The thioether in the target compound may enhance lipophilicity, favoring membrane permeability, whereas amino groups (e.g., ) could improve solubility and hydrogen bonding .
- Piperidine Substitution: The piperidin-1-yl group at the 2-position of the thiazolo-pyrimidine core likely contributes to solubility and conformational flexibility, a feature absent in triazinoindole derivatives () .
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR to verify substitution patterns (e.g., fluorine coupling in the aromatic region) and acetamide connectivity .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragment patterns matching the expected structure.
- X-ray crystallography : Resolve ambiguities in regiochemistry, particularly for the thiazolo-pyrimidine core, using SHELX-based refinement tools .
- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
How should researchers resolve contradictions between computational crystallographic predictions and experimental data?
Q. Advanced
- Refinement protocols : Use SHELXL for high-resolution data to adjust thermal parameters and occupancy factors, especially for disordered piperidine or fluorine moieties .
- Twinned data handling : For cases of pseudo-merohedral twinning, employ SHELXD to deconvolute overlapping reflections .
- Validation tools : Cross-check with PLATON or Mercury software to identify missed symmetry elements or hydrogen-bonding inconsistencies .
What in vitro assays are suitable for preliminary evaluation of biological activity?
Q. Basic
- Antimicrobial screening : Follow protocols for thiazole derivatives, such as agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 10–100 µg/mL .
- Enzyme inhibition : Test kinase or protease inhibition using fluorescence-based assays (e.g., ADP-Glo™ for ATP-competitive binding) .
What strategies are effective for structure-activity relationship (SAR) studies targeting improved bioactivity?
Q. Advanced
- Core modifications : Replace the piperidine group with smaller heterocycles (e.g., morpholine) to assess steric effects on target binding .
- Thioether vs. sulfone : Compare bioactivity after oxidizing the thioether to a sulfone, which may enhance metabolic stability .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the acetamide to E3 ligase ligands (e.g., thalidomide analogs) to evaluate targeted protein degradation .
How can researchers address solubility limitations in pharmacokinetic studies?
Q. Advanced
- Prodrug design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) at the acetamide carbonyl to enhance aqueous solubility .
- Co-crystallization : Screen with cyclodextrins or carboxylic acid co-formers to improve dissolution rates .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes for sustained release in in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
